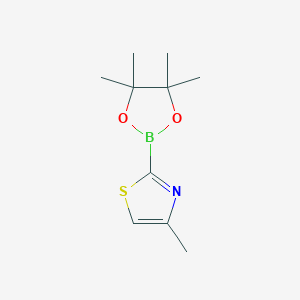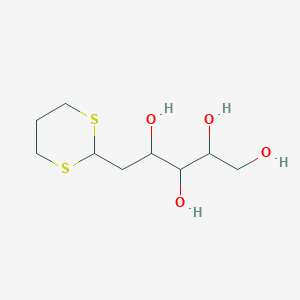
5,7-Dodecadien-1-ol, propanoate, (E,Z)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5,7-Dodecadien-1-ol, propanoate, (E,Z)-: is a chemical compound characterized by its unique structure, which includes a dodecadien backbone with conjugated double bonds at positions 5 and 7, and a propanoate ester group. This compound is known for its applications in various fields, including chemistry, biology, and industry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 5,7-Dodecadien-1-ol, propanoate, (E,Z)- typically involves the Wittig reaction, which is a common method for forming carbon-carbon double bonds. The reaction between an appropriate aldehyde or ketone and a phosphonium ylide yields the desired diene structure. The stereochemistry of the double bonds is controlled through the choice of reagents and reaction conditions .
Industrial Production Methods: Industrial production of this compound may involve large-scale Wittig reactions, followed by purification steps such as distillation or chromatography to isolate the desired isomer. The use of catalysts and optimized reaction conditions ensures high yield and purity of the final product .
Analyse Des Réactions Chimiques
Types of Reactions: 5,7-Dodecadien-1-ol, propanoate, (E,Z)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can convert the double bonds to single bonds, yielding saturated derivatives.
Substitution: The ester group can be hydrolyzed to form the corresponding alcohol and carboxylic acid.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst is a typical method.
Substitution: Acidic or basic hydrolysis conditions are used for ester hydrolysis.
Major Products:
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of saturated alcohols.
Substitution: Formation of alcohols and carboxylic acids.
Applications De Recherche Scientifique
Chemistry: 5,7-Dodecadien-1-ol, propanoate, (E,Z)- is used as a building block in organic synthesis, particularly in the synthesis of complex natural products and pheromones .
Biology: The compound is studied for its role as a pheromone in various insect species. It is used in research to understand insect behavior and communication .
Medicine: Research is ongoing to explore potential medicinal applications, including its use as a precursor for bioactive compounds .
Industry: In the industrial sector, this compound is used in the formulation of fragrances and flavors due to its unique chemical properties .
Mécanisme D'action
The mechanism of action of 5,7-Dodecadien-1-ol, propanoate, (E,Z)- involves its interaction with specific molecular targets, such as olfactory receptors in insects. The compound binds to these receptors, triggering a cascade of biochemical events that result in behavioral responses. The pathways involved include signal transduction mechanisms that convert the chemical signal into a physiological response .
Comparaison Avec Des Composés Similaires
- 5,7-Dodecadien-1-ol, acetate (E,Z)-
- 5,7-Dodecadien-1-ol, acetate (Z,E)-
- 5,7-Dodecadien-1-ol, acetate (E,E)-
- 5,7-Dodecadien-1-ol, acetate (Z,Z)-
Comparison: 5,7-Dodecadien-1-ol, propanoate, (E,Z)- is unique due to its propanoate ester group, which differentiates it from its acetate counterparts. This structural difference can influence its reactivity, stability, and interaction with biological targets. The propanoate ester may also impart different physicochemical properties, such as solubility and volatility, compared to the acetate esters .
Propriétés
Formule moléculaire |
C15H28O3 |
|---|---|
Poids moléculaire |
256.38 g/mol |
Nom IUPAC |
(5E,7Z)-dodeca-5,7-dien-1-ol;propanoic acid |
InChI |
InChI=1S/C12H22O.C3H6O2/c1-2-3-4-5-6-7-8-9-10-11-12-13;1-2-3(4)5/h5-8,13H,2-4,9-12H2,1H3;2H2,1H3,(H,4,5)/b6-5-,8-7+; |
Clé InChI |
ZNAGCPHEJFWMQY-DUZKJZLISA-N |
SMILES isomérique |
CCCC/C=C\C=C\CCCCO.CCC(=O)O |
SMILES canonique |
CCCCC=CC=CCCCCO.CCC(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1-[3,5-Bis(trifluoromethyl)phenyl]cyclobutanecarboxylic Acid](/img/structure/B12289359.png)
![9-[[2-(tert-butylamino)acetyl]amino]-4,7-bis(dimethylamino)-1,10,11,12a-tetrahydroxy-3,12-dioxo-4a,5-dihydro-4H-tetracene-2-carboxamide](/img/structure/B12289363.png)


![6-[5-(2,4-Difluorophenyl)-2-hydroxybenzoyl]oxy-3,4,5-trihydroxyoxane-2-carboxylic acid](/img/structure/B12289376.png)


![7-[[(3aS,6aR)-2-methyl-3,3a,4,5,6,6a-hexahydro-1H-cyclopenta[c]pyrrol-5-yl]methoxy]-N-(3,4-dichloro-2-fluorophenyl)-6-methoxyquinazolin-4-amine](/img/structure/B12289393.png)
![2,2,2-trifluoro-N-[3-hydroxy-2-methyl-6-[[3,5,12-trihydroxy-3-(2-hydroxyacetyl)-10-methoxy-6,11-dioxo-2,4-dihydro-1H-tetracen-1-yl]oxy]oxan-4-yl]acetamide](/img/structure/B12289394.png)


![[8-[2-(4-hydroxy-6-oxooxan-2-yl)ethyl]-7-methyl-3-methylidene-2,7,8,8a-tetrahydro-1H-naphthalen-1-yl] 2,2-dimethylbutanoate](/img/structure/B12289429.png)

